1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines triazolo, pyridazin, pyrazolo, and piperazine moieties, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The triazolo and pyridazin rings can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds . The pyrazolo ring is often formed via cyclocondensation reactions involving hydrazino functional groups and acetylacetone . Finally, these rings are fused together using piperazine as a linker under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as polymers for solar cells.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of c-Met kinase is achieved through binding to the ATP-binding site of the enzyme, thereby blocking its activity and downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and metastasis.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-12-11-14-17(18-5-6-25(14)21-12)24-9-7-23(8-10-24)16-4-3-15-20-19-13(2)26(15)22-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYWBRRJVNMRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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